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bromide

CAS No.: 16513-42-1

Cat. No.: B14146465

Get Quote

Executive Summary
(Bromomethylene)dimethyliminium bromide (CAS: 24774-61-6), widely known as the bromo-

Vilsmeier reagent, is a highly specialized electrophilic agent that facilitates the conversion of

primary and secondary alcohols into alkyl bromides[1]. For drug development professionals

requiring scalable, reproducible, and stereochemically faithful halogenation pathways, this

reagent offers a superior alternative to traditional harsh acids. This guide details the

mechanistic causality, reagent handling, and step-by-step execution of the bromination

protocol.

Mechanistic Causality: Why the Bromo-Vilsmeier
Reagent?
Traditional bromination methods utilizing hydrobromic acid (HBr) or phosphorus tribromide

(PBr₃) often require strongly acidic conditions, which can induce unwanted carbocation
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rearrangements, ether cleavage, or degradation of sensitive pharmaceutical intermediates[1].

(Bromomethylene)dimethyliminium bromide circumvents these issues by operating through a

strictly bimolecular nucleophilic substitution (Sₙ2) pathway under mild conditions:

Activation: The oxygen atom of the substrate alcohol acts as a nucleophile, attacking the

highly electrophilic iminium carbon of the reagent[1].

Intermediate Formation: This attack generates an O-alkylated intermediate. The formation of

this species is the critical causality of the reaction, as it transforms a poor hydroxyl leaving

group into an exceptional, highly activated leaving group[1].

Nucleophilic Displacement: The bromide counter-ion (Br⁻) executes a backside Sₙ2 attack

on the alkyl carbon, cleanly inverting the stereocenter (if applicable) and releasing N,N-

dimethylformamide (DMF) as a benign, water-soluble byproduct[1].
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Caption: Mechanism of alcohol bromination via (bromomethylene)dimethyliminium bromide.

Reagent Handling and Preparation
(Bromomethylene)dimethyliminium bromide is highly hygroscopic, lachrymatory, and

corrosive[2]. It must be handled under an inert atmosphere (N₂ or Ar).

Causality of In Situ Generation: While the solid salt is commercially available, researchers

frequently generate it in situ to ensure maximum electrophilicity. Reacting triphenylphosphine

(PPh₃) with elemental bromine (Br₂) in DMF, or adding Phosphorus(III) Bromide (PBr₃) slowly

to DMF in a halocarbon solvent, generates the active iminium salt immediately prior to

substrate introduction, preventing hydrolytic degradation[2][3].

Experimental Protocol: Conversion of Alcohols to
Alkyl Bromides
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This protocol outlines the optimal workflow for brominating a primary alcohol.

Materials Required:

Substrate: Primary alcohol (1.0 eq)

Reagent: (Bromomethylene)dimethyliminium bromide (1.2 eq)

Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

Quenching Agent: Deionized Water

Step-by-Step Methodology:

System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge

with nitrogen. Causality: Ambient moisture must be strictly excluded because water rapidly

hydrolyzes the iminium salt into DMF and HBr, destroying the reagent's electrophilicity[4].

Substrate Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ to achieve a concentration

of approximately 0.2 M.

Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The

initial nucleophilic attack is highly exothermic. Cooling suppresses thermal degradation and

competitive side reactions, such as elimination[1].

Reagent Addition: Add the (bromomethylene)dimethyliminium bromide portion-wise over 10

minutes.

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room

temperature. Stir for 2 hours.

Quenching: Slowly add cold water to the reaction mixture. Causality: Water serves a dual

purpose: it quenches any unreacted iminium salt and aggressively solubilizes the DMF

byproduct, partitioning it entirely into the aqueous layer for easy removal[1].

Phase Separation & Extraction: Transfer the mixture to a separatory funnel. Extract the

aqueous layer with CH₂Cl₂ (3 × 20 mL).
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Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Step 1: Reagent Preparation Exclude moisture
Weigh under N2

Step 2: Substrate Addition Dissolve alcohol in CH2Cl2
Cool to 0 °C

Step 3: Reaction Add reagent portion-wise
Warm to RT & Stir

Step 4: Quench & Work-up Add cold water
Extract with CH2Cl2

Step 5: Isolation Dry over Na2SO4
Flash Chromatography
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Caption: Experimental workflow for the bromination of primary alcohols.

Self-Validating System: Quality Control &
Troubleshooting
A robust protocol must be self-validating. Use the following analytical markers to confirm that

the mechanistic pathway was successfully engaged and the product formed:

TLC Monitoring: The resulting alkyl bromide is significantly less polar than the starting

alcohol. In a standard Hexanes/Ethyl Acetate eluent, the product spot will migrate with a

noticeably higher Rf value.
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NMR Verification: In ¹H NMR, the diagnostic methylene protons adjacent to the hydroxyl

group (–CH₂–OH) typically resonate at 3.5–4.0 ppm. Upon successful bromination, these

protons (–CH₂–Br) will shift upfield to approximately 3.3–3.5 ppm.

Byproduct Tracking: The presence of a singlet at ~8.0 ppm in the crude ¹H NMR indicates

the formyl proton of the DMF byproduct, confirming that the Vilsmeier intermediate was

successfully formed and displaced[4].

Quantitative Data & Substrate Scope
The bromo-Vilsmeier reagent exhibits broad applicability across different scales and steric

environments. The table below summarizes typical yields and conditions across various

substrate classes.

Substrate
Class

Reagent
Equivalents

Solvent
System

Temperatur
e

Reaction
Time

Typical
Yield

Simple

Primary

Alcohols

(e.g., 1-

octanol)

1.2 eq CH₂Cl₂ 0 °C to RT 1–2 h 85–95%

Sterically

Hindered

Alcohols

1.5 eq CH₂Cl₂ / DMF RT to 40 °C 3–5 h 75–85%

Cyclodextrins

(Per-

bromination)

15–20 eq DMF 60–70 °C 12–18 h 80–92%[4]

Note: For complex macromolecules like γ-cyclodextrin, the robustness of this reagent allows for

massive scaling. Manufacturing scale-ups to 1 kg have been successfully demonstrated with

isolated yields reaching 92%[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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